molecular formula C10H4Cl2N2O B3054610 3-Quinolinecarbonitrile, 6,8-dichloro-4-hydroxy- CAS No. 61338-34-9

3-Quinolinecarbonitrile, 6,8-dichloro-4-hydroxy-

Cat. No.: B3054610
CAS No.: 61338-34-9
M. Wt: 239.05 g/mol
InChI Key: QPJHYFRMQTUEID-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 6,8-dichloro-4-hydroxy- is a chemical compound with the molecular formula C10H4Cl2N2O and a molecular weight of 239.05 g/mol. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 6,8-dichloro-4-hydroxy- typically involves the reaction of 6,8-dichloro-4-hydroxyquinoline with cyanogen bromide under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the carbonitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 6,8-dichloro-4-hydroxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides under the influence of oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4); usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Primary amines.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Quinolinecarbonitrile, 6,8-dichloro-4-hydroxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Explored for its anticancer properties due to its ability to inhibit specific kinases involved in cancer cell proliferation.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 6,8-dichloro-4-hydroxy- involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and has potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    3-Quinolinecarbonitrile: Lacks the dichloro and hydroxy substituents, making it less specific in its biological activity.

    6,8-Dichloroquinoline: Does not have the carbonitrile group, which is crucial for certain types of chemical reactivity.

    4-Hydroxyquinoline: Lacks the dichloro and carbonitrile groups, affecting its overall chemical and biological properties.

Uniqueness

3-Quinolinecarbonitrile, 6,8-dichloro-4-hydroxy- is unique due to the presence of both dichloro and hydroxy substituents along with the carbonitrile group. This combination of functional groups enhances its specificity and potency as a kinase inhibitor, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6,8-dichloro-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N2O/c11-6-1-7-9(8(12)2-6)14-4-5(3-13)10(7)15/h1-2,4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJHYFRMQTUEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CN2)C#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640865
Record name 6,8-Dichloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61338-34-9
Record name 6,8-Dichloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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